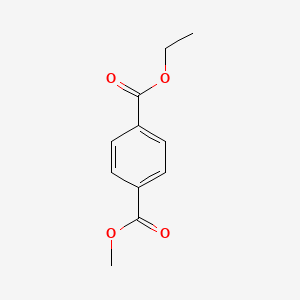
Ethyl methyl terephthalate
Übersicht
Beschreibung
Ethyl methyl terephthalate is a chemical compound used in various applications. It is used in the synthesis of Hepatitis C antiviral activity and also in the design and preparation of benzamide derivatives as BRAFV600E inhibitors .
Synthesis Analysis
The synthesis of Ethyl methyl terephthalate involves various processes. One of the methods involves the use of 1,10-decanediamine as a modified monomer to prepare modified poly (ethylene terephthalate) (PET) with a low content of amide bonds . Another method involves the use of potassium carbonate (K2CO3), an inexpensive and non-toxic salt, as a catalyst for methanolysis to convert PET resin to dimethyl terephthalate (DMT) .
Molecular Structure Analysis
The molecular structure of Ethyl methyl terephthalate is complex and involves various interactions. Phthalates can interact with the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Chemical Reactions Analysis
The chemical reactions involving Ethyl methyl terephthalate are diverse. One of the key reactions is methanolysis, a chemical pathway for depolymerizing post-consumer PET plastic waste into monomeric feedstock .
Physical And Chemical Properties Analysis
Ethyl methyl terephthalate has a molecular formula of C11H12O4, an average mass of 208.211 Da, and a monoisotopic mass of 208.073563 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 293.0±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
1. Poly(ethylene terephthalate) (PET) Recycling
- Application Summary: PET recycling aims to transform plastic wastes into monomers/oligomers to produce new materials. It has applications in various fields, including the food and beverage industry, packaging, and textile applications .
- Methods of Application: The chemical glycolysis process is an outstanding recycling technique for PET. The process emphasizes the catalysts’ performance, reaction conditions and methods, degradation agents, the kinetics of reactions, and reprocessing products .
- Results or Outcomes: Understanding the reaction mechanism offers practical solutions toward protecting the environment against disadvantageous outgrowths rising from PET wastes .
2. Poly(ethylene terephthalate) (PET) Modification
- Application Summary: Linear 1,10-decanediamine was chosen as a modified monomer to prepare modified PET with a low content of amide bonds through two different synthetic methods .
- Methods of Application: The formation of hydrogen bonds in the PETAs was confirmed, and the stability of hydrogen-bonding interactions based on the low content of amide bonds at high temperature was discussed .
- Results or Outcomes: Physical cross-linking networks formed by hydrogen-bonding interactions improved the thermal stability, rheology, and mechanical properties of the PETAs .
3. Fibrous Structures
- Application Summary: In recent decades, the interest in responsive fibrous structures has surged, propelling them into diverse applications: from wearable textiles that adapt to their surroundings, to filtration membranes dynamically altering selectivity, these structures showcase remarkable versatility .
- Methods of Application: Various stimuli, including temperature, light, pH, electricity, and chemical compounds, can serve as triggers to unleash physical or chemical changes in response . Processing methodologies such as weaving or knitting using responsive yarns, electrospinning, as well as coating procedures, enable the integration of responsive materials into fibrous structures .
- Results or Outcomes: They can respond to these stimuli, and comprise shape memory materials, temperature-responsive polymers, chromic materials, phase change materials, photothermal materials, among others . The resulting effects can manifest in a variety of ways, from pore adjustments and altered permeability to shape changing, color changing, and thermal regulation .
4. PET Recycling for Sustainability
- Application Summary: Since plastic waste pollution is a severe environmental concern in modern life, the demand for recycling poly(ethylene terephthalate) (PET) has increased due to its versatile applications .
- Methods of Application: Taking advantage of plastic recycling methods creates the chances of minimizing overall crude oil-based materials consumption, and as a result, greenhouse gasses, specifically CO2, will be decreased .
- Results or Outcomes: A correct understanding of the PET recycling reaction mechanism leads to making the right decisions in waste management .
5. Fibrous Structures
- Application Summary: In recent decades, the interest in responsive fibrous structures has surged, propelling them into diverse applications: from wearable textiles that adapt to their surroundings, to filtration membranes dynamically altering selectivity, these structures showcase remarkable versatility .
- Methods of Application: Various stimuli, including temperature, light, pH, electricity, and chemical compounds, can serve as triggers to unleash physical or chemical changes in response . Processing methodologies such as weaving or knitting using responsive yarns, electrospinning, as well as coating procedures, enable the integration of responsive materials into fibrous structures .
- Results or Outcomes: They can respond to these stimuli, and comprise shape memory materials, temperature-responsive polymers, chromic materials, phase change materials, photothermal materials, among others . The resulting effects can manifest in a variety of ways, from pore adjustments and altered permeability to shape changing, color changing, and thermal regulation .
6. PET Recycling for Sustainability
- Application Summary: Since plastic waste pollution is a severe environmental concern in modern life, the demand for recycling poly(ethylene terephthalate) (PET) has increased due to its versatile applications .
- Methods of Application: Taking advantage of plastic recycling methods creates the chances of minimizing overall crude oil-based materials consumption, and as a result, greenhouse gasses, specifically CO2, will be decreased .
- Results or Outcomes: A correct understanding of the PET recycling reaction mechanism leads to making the right decisions in waste management .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-O-ethyl 1-O-methyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)9-6-4-8(5-7-9)10(12)14-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPZSOQUJLFTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344336 | |
| Record name | 1,4-Benzenedicarboxylic acid, ethyl methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl methyl terephthalate | |
CAS RN |
22163-52-6 | |
| Record name | Ethyl methyl terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022163526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarboxylic acid, ethyl methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL METHYL TEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I7OES0DLI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



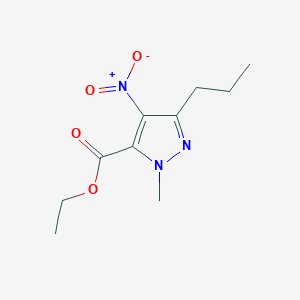
![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596477.png)
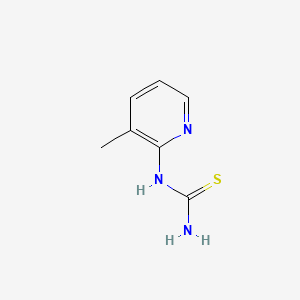
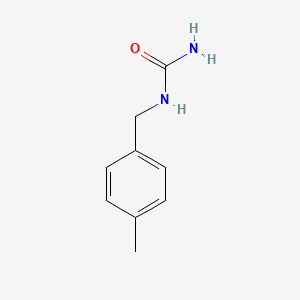
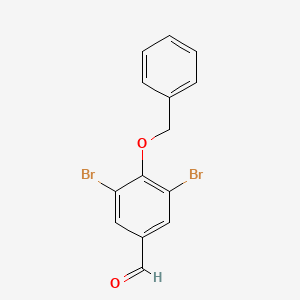
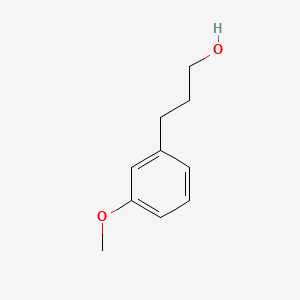
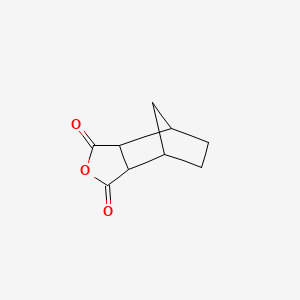
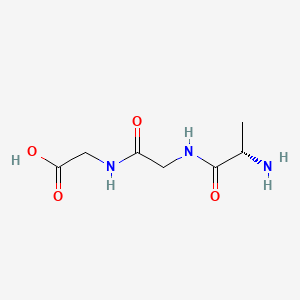
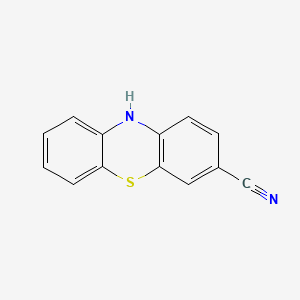
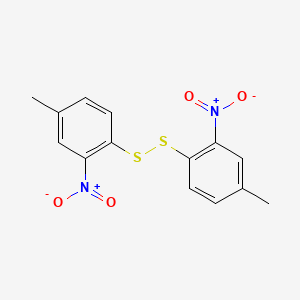
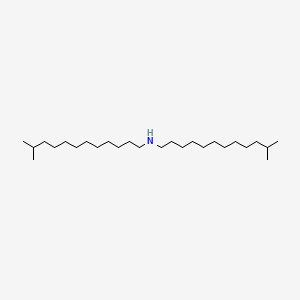
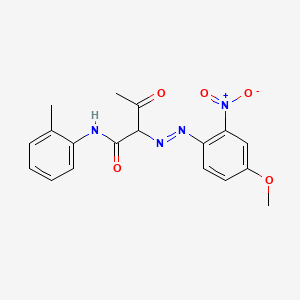
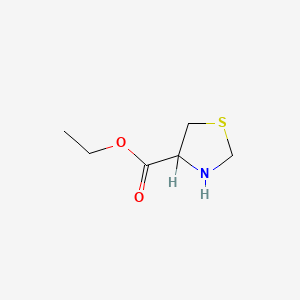
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B1596497.png)